Cas no 214958-32-4 (Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate)

Ethyl 6-Iodoimidazo[1,2-a]pyridine-2-carboxylate is a versatile heterocyclic compound featuring an imidazopyridine core functionalized with an iodine substituent at the 6-position and an ethyl ester group at the 2-position. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further derivatization for pharmaceutical or materials science applications. The ethyl ester group provides a handle for hydrolysis or transesterification, facilitating downstream modifications. This compound is particularly valuable in medicinal chemistry as a building block for bioactive molecules due to its structural rigidity and reactivity. Its high purity and stability under standard conditions make it a reliable intermediate for synthetic applications.
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate structure
214958-32-4 structure
Product Name:Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
CAS No:214958-32-4
MF:C10H9IN2O2
MW:316.095134496689
MDL:MFCD02186151
CID:243018
PubChem ID:3681971
Update Time:2025-06-09

Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
    • ethyl 6-iodoH-imidazo[1,2-a]pyridine-2-carboxylate
    • Ethyl 6-iodo-1H-imidazo[1,2-a]pyridine-2-carboxylate
    • 6-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 6-iodo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate
    • PubChem17805
    • Oprea1_858653
    • TWJHSMVAYMQRTK-UHFFFAOYSA-N
    • Ethyl 6-iodoimidazo[1,2-a]picolinate
    • VP11548
    • AB11550
    • SY006865
    • DB-
    • IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID, 6-IODO-, ETHYL ESTER
    • FT-0646008
    • 3R-0613
    • CS-0084905
    • W-206637
    • SCHEMBL70705
    • Ethyl 6-iodo-1H-imidazo[1,2-a]pyridine-2-carboxylate, AldrichCPR
    • A849500
    • DTXSID80394974
    • ethyl 6-iodoimidazo[1,2-alpha]pyridine-2-carboxylate
    • Ethyl 1,5-dihydro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
    • 214958-32-4
    • AKOS005070243
    • MFCD02186151
    • Ethyl6-iodoimidazo[1,2-a]pyridine-2-carboxylate
    • S11645
    • DB-028108
    • Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
    • MDL: MFCD02186151
    • Inchi: 1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
    • InChI Key: TWJHSMVAYMQRTK-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=NC(C(=O)OCC)=CN2C=1

Computed Properties

  • Exact Mass: 315.97100
  • Monoisotopic Mass: 315.97088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6
  • XLogP3: 3

Experimental Properties

  • Melting Point: 177-179°
  • PSA: 43.60000
  • LogP: 2.11560

Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Security Information

  • HazardClass:IRRITANT

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Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:214958-32-4)Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
Order Number:A849500
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:25
Price ($):220.0
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Additional information on Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate

Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both imidazole and pyridine rings in its molecular structure endows it with distinct chemical properties that make it an invaluable building block for medicinal chemists.

The compound's molecular structure consists of an imidazole ring fused with a pyridine ring, with an iodine substituent at the 6-position and a carboxylate ester group at the 2-position. This specific arrangement not only enhances its reactivity but also allows for diverse functionalization, making it a preferred choice for constructing complex pharmacophores. The ester group, in particular, provides a handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate has emerged as a crucial intermediate in this endeavor, particularly in the synthesis of inhibitors targeting kinases and other enzyme-driven diseases. Its structural features make it an excellent scaffold for designing molecules that can selectively interact with specific protein targets, thereby minimizing off-target effects and enhancing therapeutic efficacy.

One of the most compelling aspects of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate is its utility in cross-coupling reactions. The iodine atom at the 6-position facilitates palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely used to construct biaryl and heteroaryl systems. These reactions are particularly valuable in drug discovery, as they allow for the rapid assembly of complex molecular architectures from simpler precursors. The carboxylate ester group also provides opportunities for further derivatization through hydrolysis or transesterification, expanding the compound's synthetic utility.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Heterocycles are known for their broad spectrum of biological activities and are integral to many successful drugs on the market. Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate, with its fused imidazole-pyridine core, represents an excellent example of a heterocyclic scaffold that has shown promise in various therapeutic areas. Its ability to modulate biological pathways makes it a attractive candidate for further exploration in drug development.

Recent studies have highlighted the potential of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate in the development of antiviral and anticancer agents. The compound's structural features allow it to interact with viral enzymes and cancer-related proteins, inhibiting their function and thereby suppressing disease progression. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases involved in cancer cell proliferation and survival. Additionally, there is growing interest in using such compounds to develop treatments for viral infections by targeting viral polymerases or other essential viral proteins.

The synthesis of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate itself is a testament to the advancements in synthetic organic chemistry. Modern synthetic routes have been optimized to produce this compound with high yield and purity, ensuring that it meets the stringent requirements of pharmaceutical applications. These synthetic strategies often involve multi-step processes that showcase the ingenuity and precision of contemporary chemical methodologies.

In conclusion, Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is only expected to grow.

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(CAS:214958-32-4)Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
A849500
Purity:99%
Quantity:10g
Price ($):220.0
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